1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)33(30,31)18-8-6-17(32-3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNZIHATCEBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is the estrogen receptor . This compound acts as a selective estrogen receptor modulator .
Mode of Action
this compound interacts with its target, the estrogen receptor, by binding to it . This binding results in changes to DNA coiling during replication, affecting the enzyme topoisomerase II .
Biochemical Pathways
It is known that the compound’s interaction with the estrogen receptor can influence a variety of physiological functions, including the development and function of the reproductive system .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by alterations to the parent molecule, which can affect its efficacy, toxicity, metabolism, and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include changes to DNA coiling and the initiation of strand breaks in association with DNA-associated proteins .
Biological Activity
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinoline core, an ethylpiperazine moiety, and a methoxybenzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 461.97 g/mol. The unique structural components contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial properties.
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of quinoline derivatives have revealed promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and migration .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of quinoline derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against HT-29 colon cancer cells. Results indicated that it inhibited cell viability in a dose-dependent manner and induced apoptosis as confirmed by flow cytometry and Western blot analysis. The mechanism involved the blockade of signaling pathways associated with cell survival and proliferation .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing quinoline and piperazine structures can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and DNA replication . The presence of the methoxybenzenesulfonyl group may enhance this activity through improved solubility and bioavailability.
Anticancer Potential
The quinoline derivatives have been recognized for their anticancer properties. In vitro studies suggest that 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death . This compound's ability to inhibit tyrosine kinases has also been explored, as these enzymes play critical roles in cancer progression.
Neurological Applications
Piperazine derivatives are known to interact with neurotransmitter systems. The compound's structure suggests potential activity at serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as depression and anxiety . Virtual screening studies indicate that similar compounds can effectively bind to these receptors, providing a basis for further investigation into their therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperazine ring significantly influenced the antimicrobial potency .
Case Study 2: Anticancer Mechanisms
In a recent investigation published in a peer-reviewed journal, researchers explored the anticancer mechanisms of quinoline derivatives. The study highlighted that the compound induced G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates. The findings suggest that the unique structural features of this compound contribute to its effectiveness as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and hypothesized biological implications:
*Calculated based on analogous structures in .
Bioactivity and Pharmacological Implications
- Antibacterial Spectrum : The ethylpiperazinyl group at R7 is critical for Gram-negative activity, as seen in 2FQ . However, the absence of a carboxylic acid (unlike 2FQ) may reduce DNA gyrase affinity but improve lipophilicity and tissue penetration .
- Sulfonyl vs.
- Fluorine Substitution: Fluorine at position 6 (shared with 2FQ and Impurity D) improves bioavailability and resistance to metabolic degradation compared to non-fluorinated analogs .
Research Findings and Trends
Substituent Optimization :
- The 4-methoxybenzenesulfonyl group improves solubility over 4-methylbenzenesulfonyl analogs, as methoxy’s polarity enhances aqueous stability .
- Ethylpiperazine at R7 increases lipophilicity compared to unsubstituted piperazine (Impurity D), favoring penetration through bacterial membranes .
Activity Against Resistant Pathogens: The combination of fluorine and ethylpiperazinyl groups aligns with trends in novel fluoroquinolones targeting multidrug-resistant Gram-negative bacteria, as seen in .
Limitations :
- Lack of a carboxylic acid (as in 2FQ) may reduce potency against DNA gyrase, necessitating further structural tweaks for broader efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one?
- Methodology : The synthesis of structurally analogous quinoline derivatives often involves multi-step reactions, including nucleophilic substitution, sulfonation, and cyclization. For example, the introduction of the 4-methoxybenzenesulfonyl group typically requires sulfonation under controlled conditions (e.g., using chlorosulfonic acid at 0–5°C) to avoid over-sulfonation. Piperazine derivatives are commonly introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) improving efficiency . Yield optimization may involve adjusting reaction stoichiometry, temperature (e.g., reflux in DMF for 12–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) are essential for verifying substituent positions. For instance, the 4-ethylpiperazinyl group shows characteristic peaks at δ 2.4–3.0 ppm (piperazine protons) and δ 1.1 ppm (ethyl CH₃) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI⁺ mode, expected [M+H]⁺ ~530–540 Da).
- X-ray Crystallography : Single-crystal X-ray diffraction (as in related compounds ) resolves stereochemistry and hydrogen-bonding networks.
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
- Methodology : Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar formulations (using surfactants like Tween-80) are standard. For pH-dependent solubility, buffer optimization (pH 6–7.4) is recommended. Solubility parameters (logP ~3–4) can be predicted via computational tools (e.g., ACD/Labs Percepta) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the 4-ethylpiperazinyl and 4-methoxybenzenesulfonyl moieties?
- Methodology :
- Analog Synthesis : Replace the ethyl group on piperazine with methyl, allyl, or aryl substituents (e.g., as in and ) to assess steric/electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases or dehydrogenases) using fluorescence polarization or SPR binding assays.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., sulfonyl groups may engage in hydrogen bonding) .
Q. How can catalytic reductive cyclization improve the synthesis of the quinolin-4-one core?
- Methodology : Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid as a CO surrogate) reduces reaction steps and improves regioselectivity. Key parameters include catalyst loading (5–10 mol% Pd/C), temperature (80–100°C), and solvent (toluene/EtOH mixtures) .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology : Cross-validate using complementary techniques:
- X-ray vs. NMR : If piperazine conformation differs between solid-state (X-ray) and solution (NMR), conduct variable-temperature NMR or DFT calculations (e.g., Gaussian 16) to assess flexibility .
- Mass Spec vs. Elemental Analysis : Discrepancies in molecular ion peaks may indicate impurities; repeat purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
